![molecular formula C12H29NO2Si2 B14359152 Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate CAS No. 94143-84-7](/img/structure/B14359152.png)
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the methyl ester group . The reaction conditions often require anhydrous environments and the use of non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicon-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific enzymes or receptors. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar reactions but has different reactivity due to the presence of nitrogen.
Uniqueness
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is unique due to its specific combination of trimethylsilyl groups and a methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
94143-84-7 |
|---|---|
Fórmula molecular |
C12H29NO2Si2 |
Peso molecular |
275.53 g/mol |
Nombre IUPAC |
methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H29NO2Si2/c1-12(2,11(14)15-3)10-13(16(4,5)6)17(7,8)9/h10H2,1-9H3 |
Clave InChI |
KMSNGUJKASCLNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


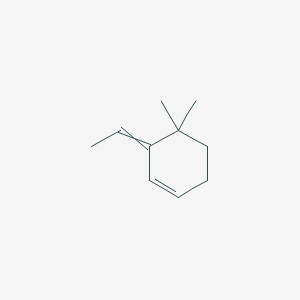
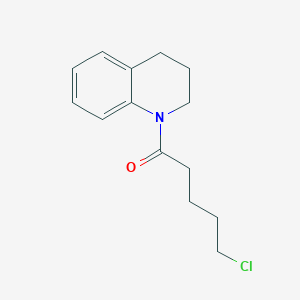
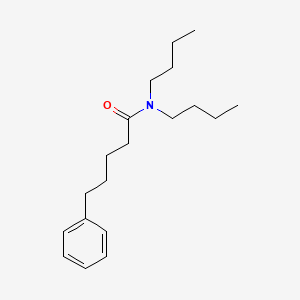


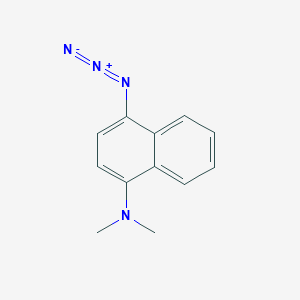
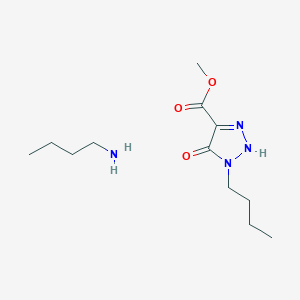

![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
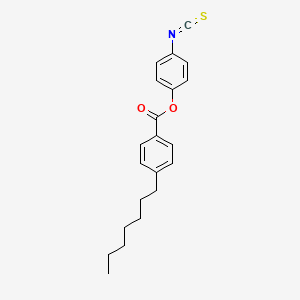
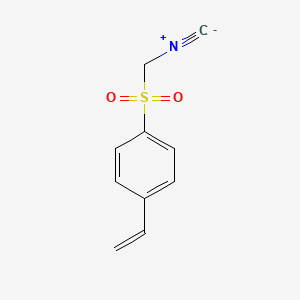
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
